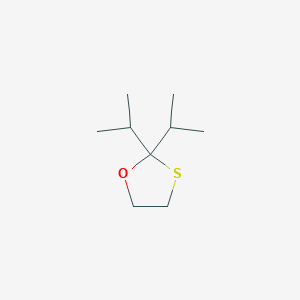

2,2-Diisopropyl-1,3-oxathiolane

Description

Structure

3D Structure

Properties

CAS No. |

16047-99-7 |

|---|---|

Molecular Formula |

C9H18OS |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

2,2-di(propan-2-yl)-1,3-oxathiolane |

InChI |

InChI=1S/C9H18OS/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3 |

InChI Key |

OBNXFRXTSJYKSV-UHFFFAOYSA-N |

SMILES |

CC(C)C1(OCCS1)C(C)C |

Canonical SMILES |

CC(C)C1(OCCS1)C(C)C |

Other CAS No. |

16047-99-7 |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2,2 Diisopropyl 1,3 Oxathiolane

Ring Cleavage Reactions of 1,3-Oxathiolanes

The cleavage of the 1,3-oxathiolane (B1218472) ring is a key reaction, often employed in synthetic chemistry for the deprotection of carbonyl compounds. This can be achieved through several distinct mechanisms, including halogen-induced processes, reductive methods, and thermal fragmentation.

Halogen-Induced Ring Cleavages

Halogens and halogen-containing reagents are effective for the cleavage of 1,3-oxathiolanes back to their parent carbonyl compounds. While specific studies on 2,2-diisopropyl-1,3-oxathiolane are not prevalent, general methods for 2,2-disubstituted analogues demonstrate the utility of this approach. One such method involves using molecular iodine under visible light irradiation in the presence of oxygen as a terminal oxidant. This photochemical protocol offers a transition-metal-free system for the cleavage of the C-S bonds, regenerating the ketone.

Another related method for the oxidative cleavage of the C-S bonds in 2,2-disubstituted 1,3-oxathiolanes utilizes singlet molecular oxygen. tandfonline.com This reactive oxygen species can be generated in situ from the fragmentation of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate with a base like potassium hydroxide (B78521) (KOH). tandfonline.com This system effectively deprotects the oxathiolane under mild, room-temperature conditions to release the corresponding carbonyl compound, which in this case would be diisopropyl ketone (propan-2-one). tandfonline.com

Reductive Cleavage with Metal Hydrides and Lewis Acids

Reductive cleavage provides an alternative pathway that breaks the C-O and C-S bonds without necessarily regenerating the original carbonyl. This is a common method for desulfurization. Reagents like Raney Nickel are widely used for the reductive cleavage of thioacetals and related structures. This reaction typically results in the complete removal of the sulfur atom and saturation of the associated carbon, yielding a hydrocarbon.

The use of metal hydrides such as lithium aluminum hydride (LiAlH₄), often in combination with a Lewis acid, can also effect ring cleavage. While LiAlH₄ alone is primarily used for reducing polar multiple bonds, its combination with a Lewis acid can facilitate the cleavage of ether and thioether linkages. For instance, LiAlH₄ has been employed to achieve the reductive cleavage of allyl ether bonds in complex biomolecules. nih.govnih.gov Although not specifically documented for this compound, the application of such methods would be expected to cleave the C-S and C-O bonds. The precise products would depend on the reaction conditions and the specific hydride and Lewis acid combination used.

Thermal Fragmentation Pathways and Extrusion Processes

Thermal reactions, particularly under Flash Vacuum Pyrolysis (FVP) conditions, provide a powerful method for studying unimolecular fragmentation pathways. scripps.eduuq.edu.au FVP involves heating a substrate under high vacuum, which allows for the study of reactions at high temperatures with short contact times, often isolating highly reactive intermediates. scripps.eduuq.edu.ausemanticscholar.org

While the parent this compound is relatively stable, its oxidized derivatives undergo characteristic thermal fragmentation. researchgate.net Studies on S-oxidized 2-substituted-1,3-oxathiolanes show that a predominant pathway upon FVP is the extrusion of sulfur monoxide (SO) or sulfur dioxide (SO₂) to generate ethene and the corresponding carbonyl compound. researchgate.net For the S-oxide or S,S-dioxide of this compound, this fragmentation would be expected to yield diisopropyl ketone, ethene, and SO or SO₂, respectively. In the case of sulfoxides, alternative pathways can lead to the formation of disulfides via intermediate thiirane (B1199164) S-oxides. researchgate.net

Oxidative Transformations of the Sulfur Atom

The sulfur atom in the 1,3-oxathiolane ring is susceptible to oxidation, leading to the formation of corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). These oxidized derivatives have distinct chemical properties and reactivity compared to the parent oxathiolane.

Synthesis and Characterization of 1,3-Oxathiolane S-Oxides

The oxidation of this compound to its S-oxide (a sulfoxide) can be achieved using a variety of oxidizing agents. Common reagents for this selective, single oxidation include hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. organic-chemistry.org Numerous methods exist for the chemoselective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone. organic-chemistry.orgjsynthchem.com

The resulting this compound S-oxide can exist as two diastereomers (cis and trans), depending on the orientation of the S=O bond relative to the substituents on the ring. These isomers can often be characterized and distinguished using ¹H NMR spectroscopy. researchgate.net Research on analogous compounds has shown that thermal epimerization at the C-2 position can be possible at the sulfoxide (B87167) oxidation state. researchgate.net These sulfoxides are also subject to base-catalyzed rearrangements, which can proceed via a scripps.eduorganic-chemistry.org-sigmatropic ring-opening to a sulfenic acid intermediate. koreascience.kriaea.org

| Reagent System | Conditions | Product |

| H₂O₂ / Triflic Acid | - | Sulfoxide |

| tert-Butyl hydroperoxide / Methanesulfonic acid | - | Sulfoxide |

| Ceric ammonium (B1175870) nitrate (B79036) (CAN) / NaBrO₃ | Silica gel support | Sulfoxide |

| H₂O₂ / Tantalum carbide | - | Sulfoxide |

This table presents general methods for the oxidation of sulfides to sulfoxides and is based on established literature. organic-chemistry.org

Synthesis and Characterization of 1,3-Oxathiolane S,S-Dioxides

Further oxidation of the sulfur atom yields the 1,3-oxathiolane S,S-dioxide, also known as a sulfone. This transformation typically requires stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent compared to sulfoxide synthesis. Reagents like m-CPBA in excess or potassium permanganate (B83412) are effective for this purpose.

The resulting this compound S,S-dioxide is a more stable and less reactive species compared to the sulfoxide. The geometry of the sulfone group significantly influences the conformation of the five-membered ring. X-ray crystallographic studies on related cyclic sulfones show an envelope conformation for the ring. researchgate.net As mentioned previously, these sulfones are key precursors for thermal fragmentation reactions, undergoing clean extrusion of SO₂ under FVP conditions to yield an alkene and a ketone. researchgate.net

| Reagent System | Conditions | Product |

| H₂O₂ / Niobium carbide | - | Sulfone |

| m-CPBA | Excess reagent | Sulfone |

| Potassium Permanganate | - | Sulfone |

This table presents general methods for the oxidation of sulfides to sulfones and is based on established literature. researchgate.netorganic-chemistry.org

Electrophilic and Nucleophilic Reactions at the Oxathiolane Ring

The 1,3-oxathiolane ring possesses distinct sites for electrophilic and nucleophilic attack. The sulfur atom, with its lone pairs of electrons, is the primary nucleophilic center, while the carbon atoms, particularly C2, can be rendered electrophilic.

Electrophilic Attack: The sulfur atom in this compound can react with electrophiles. For instance, oxidation of the sulfur to a sulfoxide or sulfone is a common transformation for 1,3-oxathiolanes. This reaction would proceed via electrophilic attack on the sulfur atom.

Nucleophilic Attack: The carbon atoms of the oxathiolane ring, especially the C2 acetal (B89532) carbon, are susceptible to nucleophilic attack, typically under acidic conditions. The reaction is initiated by protonation of the oxygen or sulfur atom, which activates the ring towards cleavage. However, the two bulky isopropyl groups at the C2 position in this compound would create significant steric hindrance, making direct nucleophilic attack at this position challenging. Nucleophilic attack is more likely to occur at the C4 or C5 positions if a suitable leaving group is present or if the ring is activated in a different manner.

Transition Metal-Catalyzed Reactions Involving 1,3-Oxathiolane Derivatives

Transition metals, particularly rhodium and those utilized in conjunction with Lewis acids, play a crucial role in mediating the reactivity of 1,3-oxathiolane derivatives.

Rhodium-Catalyzed Transformations

While specific examples of rhodium-catalyzed transformations involving this compound are not documented in the surveyed literature, rhodium catalysts are known to interact with sulfur-containing compounds. In related systems, rhodium catalysts have been employed for C-H activation and annulation reactions. For this compound, a potential rhodium-catalyzed reaction could involve the formation of a sulfur ylide intermediate, which could then undergo subsequent rearrangements or additions. However, the steric bulk of the diisopropyl group would likely influence the efficiency and outcome of such reactions.

Lewis Acid-Mediated Reactivity

Lewis acids are widely employed to activate the 1,3-oxathiolane ring, facilitating a variety of transformations. The interaction of a Lewis acid with either the oxygen or sulfur atom of the oxathiolane ring enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

In the context of this compound, Lewis acid-mediated reactions would likely involve the formation of a complex between the Lewis acid and one of the heteroatoms. This complexation would weaken the C-O or C-S bonds, promoting ring-opening reactions. For instance, treatment with a Lewis acid in the presence of a nucleophile could lead to the cleavage of the oxathiolane ring to form a thioether and an alcohol derivative. The regioselectivity of the ring opening would be influenced by the nature of the Lewis acid and the nucleophile, as well as the steric environment around the oxathiolane ring.

A general representation of Lewis acid-mediated nucleophilic attack on a 1,3-oxathiolane is shown below:

Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic investigations specifically targeting reactions of this compound are scarce. However, studies on related 1,3-oxathiolane derivatives provide a foundation for understanding the potential reaction mechanisms.

Mechanistic studies on the acid-catalyzed hydrolysis of 2-substituted-1,3-oxathiolanes have shown that the reaction proceeds through a carbocationic intermediate at the C2 position. The stability of this carbocation is a key factor in determining the rate of hydrolysis. In the case of this compound, the formation of a tertiary carbocation at C2 would be relatively favorable, but the significant steric strain associated with the planarization required for carbocation formation could be a competing factor.

Furthermore, computational studies on the Lewis acid-mediated ring opening of epoxides, which share some structural similarities with oxathiolanes, have highlighted the importance of both electronic and steric factors in determining the reaction pathway and regioselectivity. Similar computational approaches could be applied to elucidate the mechanistic details of reactions involving this compound, providing insights into the transition state geometries and activation energies for various reaction pathways.

Spectroscopic and Structural Elucidation of 2,2 Diisopropyl 1,3 Oxathiolane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2,2-diisopropyl-1,3-oxathiolane in solution. Both ¹H and ¹³C NMR provide critical data on the molecule's conformation and stereochemistry.

Proton NMR (¹H NMR) is instrumental in determining the conformation of the 1,3-oxathiolane (B1218472) ring and the stereochemical relationships between its substituents. The analysis of chemical shifts and coupling constants of the protons on the C4 and C5 positions of the ring offers insights into the ring's geometry. researchgate.net For many 2-substituted and 2,2-disubstituted 1,3-oxathiolanes, the NMR data suggest a slightly distorted envelope conformation, with the oxygen atom situated at the "flap" position. researchgate.net This conformation is often preferred over a pseudorotational model. researchgate.net

The chemical shifts of protons are influenced by the anisotropic effects of nearby functional groups. msu.edu In the case of this compound, the bulky isopropyl groups at the C2 position significantly influence the magnetic environment of the ring protons. The analysis of these shifts, often aided by computational methods, helps to establish the preferred orientation of these substituents. researchgate.netresearchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can be utilized to determine the through-space proximity of protons, which is crucial for confirming stereochemical assignments in complex oxathiolane derivatives. researchgate.netlibretexts.orgnih.gov

Interactive Table: Typical ¹H NMR Chemical Shift Ranges for Protons in Different Chemical Environments

| Type of Proton | Chemical Shift (δ, ppm) |

| R-CH₃ | 0.9 - 1.0 |

| R-CH₂-R | 1.2 - 1.4 |

| R₃CH | 1.4 - 1.7 |

| -C≡C-H | 2.0 - 3.0 |

| R-CH₂-X (X=Cl, Br, I) | 3.0 - 4.0 |

| R-O-CH- | 3.3 - 4.5 |

| C=C-H (alkene) | 4.5 - 6.5 |

| Ar-H (aromatic) | 6.5 - 8.5 |

| -CHO (aldehyde) | 9.0 - 10.0 |

| -COOH (carboxylic acid) | 10.0 - 13.0 |

Note: These are general ranges and can be affected by solvent and other structural features.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the oxathiolane ring (C2, C4, and C5) and the isopropyl substituents are sensitive to their stereochemical environment. researchgate.netnih.gov

Studies on various 1,3-oxathiolane derivatives have shown that the ¹³C chemical shifts can be correlated with specific stereochemical features. researchgate.net For instance, the relative shifts of the C4 and C5 carbons can help to confirm the envelope conformation of the ring. The chemical shift of the C2 carbon is particularly indicative of the nature of the substituents at this position. In this compound, the quaternary C2 carbon and the carbons of the isopropyl groups will have characteristic chemical shifts that confirm the disubstituted pattern. oregonstate.eduwisc.edu The combination of ¹H and ¹³C NMR data provides a comprehensive picture of the molecule's structure in solution. unimore.it

Interactive Table: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Different Chemical Environments

| Type of Carbon | Chemical Shift (δ, ppm) |

| Alkane (CH₃, CH₂, CH) | 5 - 40 |

| Alkyne (-C≡C-) | 65 - 90 |

| C-X (X=Cl, Br) | 25 - 70 |

| C-O (alcohol, ether) | 50 - 90 |

| Alkene (=C) | 100 - 150 |

| Aromatic (C₆) | 110 - 170 |

| Carbonyl (C=O) in Amide, Ester | 160 - 180 |

| Carbonyl (C=O) in Ketone, Aldehyde | 190 - 220 |

Note: These are general ranges and can be affected by solvent and other structural features.

For more complex derivatives of 1,3-oxathiolane, advanced two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. ipb.ptresearchgate.net These techniques help to resolve overlapping signals in the 1D spectra and establish connectivity between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons within the molecule, such as those on the C4 and C5 carbons of the oxathiolane ring. researchgate.netslideshare.netlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques correlate proton signals with the signals of directly attached carbons. ipb.ptresearchgate.netprinceton.edu This is crucial for assigning the carbon signals of the oxathiolane ring and the isopropyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : As mentioned earlier, NOESY is a powerful tool for determining spatial relationships between protons. libretexts.orglibretexts.org It can differentiate between diastereomers by showing which groups are on the same side of the ring. nih.gov

These advanced techniques, often used in combination, provide a detailed and unambiguous picture of the three-dimensional structure of complex oxathiolane derivatives in solution. researchgate.net

Vibrational Spectroscopy for Conformational Dynamics (e.g., Far-Infrared, Raman)

Vibrational spectroscopy, including Far-Infrared (Far-IR) and Raman spectroscopy, provides insights into the conformational dynamics of molecules. These techniques probe the vibrational modes of the molecule, which are sensitive to its conformation. For five-membered rings like 1,3-oxathiolane, the low-frequency vibrations in the Far-IR and Raman spectra are particularly informative about the ring-puckering and ring-twisting motions.

While specific Far-IR and Raman data for this compound were not found in the search results, studies on related heterocyclic systems demonstrate the utility of these techniques. By analyzing the vibrational spectra, it is possible to identify the different conformers present in a sample and, in some cases, to determine the energy barriers between them. This information complements the static picture provided by X-ray crystallography and the solution-state information from NMR, offering a more complete understanding of the molecule's conformational landscape.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis in Mechanistic Contexts

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.net In the context of this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

The fragmentation of the molecular ion upon electron impact or other ionization methods can provide valuable clues about the molecule's structure. youtube.comscirp.org For 1,3-oxathiolane derivatives, characteristic fragmentation pathways often involve the cleavage of the bonds within the heterocyclic ring. The fragmentation of this compound would likely involve the loss of one or both isopropyl groups and the cleavage of the C-S and C-O bonds in the ring. The analysis of these fragment ions can help to confirm the presence of the diisopropyl-substituted oxathiolane core. nih.gov In mechanistic studies, mass spectrometry can be used to identify reaction intermediates and products, providing insights into reaction pathways. uvic.ca

Conformational Analysis and Stereochemistry of 2,2 Diisopropyl 1,3 Oxathiolane

Ring Conformation Studies (e.g., Envelope, Half-Chair Forms)

The five-membered 1,3-oxathiolane (B1218472) ring is not planar and, like cyclopentane, adopts puckered conformations to alleviate torsional strain. The two most commonly discussed conformations are the envelope and the half-chair (or twist) forms. youtube.com In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom is puckered out of the plane. nih.govlibretexts.org This "flap" atom can be either the sulfur atom (S-envelope) or one of the carbon atoms. The half-chair conformation features three adjacent atoms in a plane, with the other two atoms situated on opposite sides of this plane. youtube.com

For substituted 1,3-oxathiolanes, the specific conformation adopted is influenced by the nature and position of the substituents. In a study of 2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate, the oxathiolane ring was found to adopt an envelope conformation where the sulfur atom is significantly out of the plane of the other four atoms. nih.gov This deviation from planarity is a key feature of the ring's structure.

The relative stability of these conformations is a delicate balance of torsional strain, angle strain, and steric interactions. The envelope form can relieve some torsional strain, but eclipsed interactions may still exist. libretexts.org The half-chair conformation often presents a lower energy state by staggering more of the bonds, though this is highly dependent on the substitution pattern.

Influence of Geminal Diisopropyl Groups on Preferred Conformations

The presence of bulky geminal substituents at the C2 position, such as the diisopropyl groups in 2,2-diisopropyl-1,3-oxathiolane, exerts a profound influence on the conformational preferences of the oxathiolane ring. Large substituents generally prefer to occupy positions that minimize steric hindrance. In cyclohexane (B81311) systems, for instance, bulky groups favor equatorial positions to avoid unfavorable 1,3-diaxial interactions. libretexts.org

While the 1,3-oxathiolane ring does not have true axial and equatorial positions in the same sense as a cyclohexane chair, analogous steric interactions still govern conformational stability. The geminal diisopropyl groups at C2 will sterically interact with adjacent hydrogen atoms on the ring (at C4 and C5). This steric crowding will favor conformations that move these bulky groups away from the neighboring ring substituents.

The preferred conformation will likely be a distorted envelope or half-chair that maximizes the distance between the isopropyl groups and the rest of the ring. The significant steric bulk of the isopropyl groups can restrict the pseudorotational freedom of the ring, leading to a more defined and less flexible conformational state compared to less substituted 1,3-oxathiolanes.

Inversion Barriers and Pseudorotation Dynamics in the 1,3-Oxathiolane Ring

The 1,3-oxathiolane ring is not static but undergoes dynamic processes, including ring inversion and pseudorotation. Pseudorotation is a continuous puckering motion of the ring where the "flap" in an envelope conformation appears to move around the ring, or the twist in a half-chair migrates. This process allows the interconversion of various envelope and half-chair forms without passing through a high-energy planar state.

The energy barriers for these processes are key indicators of the ring's flexibility. In related heterocyclic systems like 1,3,2-dioxathiane (B15493526) and its oxides, computational studies have shown that the barrier to ring inversion can be influenced by the presence and orientation of substituents. researchgate.net For 1,3-oxathiolane, the inversion barrier is influenced by the substituents present.

The geminal diisopropyl groups in this compound are expected to significantly raise the barrier to pseudorotation and ring inversion. The large steric demand of these groups would create significant steric hindrance in the transition states of these conformational changes, thereby locking the ring into a more rigid preferred conformation.

Diastereomeric and Enantiomeric Relationships in Substituted Oxathiolanes

The introduction of substituents on the 1,3-oxathiolane ring can create stereocenters, leading to the possibility of diastereomers and enantiomers. researchgate.net When a molecule has two or more stereocenters, diastereomers are stereoisomers that are not mirror images of each other, while enantiomers are non-superimposable mirror images. researchgate.net

For example, in a 2,4-disubstituted 1,3-oxathiolane, both the C2 and C4 positions can be chiral centers. This can give rise to (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R) stereoisomers. The (2R, 4R) and (2S, 4S) pair are enantiomers, as are the (2R, 4S) and (2S, 4R) pair. The relationship between, for instance, the (2R, 4R) and (2R, 4S) isomers is diastereomeric.

In the case of this compound, the C2 position is not a stereocenter due to the presence of two identical isopropyl groups. However, if substituents are introduced at other positions on the ring (C4 or C5), stereoisomerism will arise. The stereochemical relationship between these isomers is crucial in areas like asymmetric synthesis, where controlling the formation of a specific stereoisomer is paramount. nih.gov

Factors Influencing Stereochemical Control and Epimerization

Controlling the stereochemistry during the synthesis of substituted oxathiolanes is a significant challenge and a key area of research. rsc.org Several factors can influence the stereochemical outcome of a reaction, including the choice of starting materials, reagents, and reaction conditions.

Substrate control is a strategy where the existing stereochemistry in a molecule dictates the stereochemical outcome of a subsequent reaction on that molecule. youtube.com For example, if a chiral auxiliary is attached to the oxathiolane ring, it can direct the approach of a reagent from a specific face, leading to the preferential formation of one diastereomer.

Epimerization is the change in the configuration of only one of several stereocenters in a molecule. In the context of substituted 1,3-oxathiolanes, epimerization at a stereocenter can occur under certain conditions, potentially leading to a mixture of diastereomers. Factors that can influence epimerization include the presence of acidic or basic catalysts, temperature, and the nature of the substituents on the ring. The stability of the resulting epimers often dictates the final product ratio, with the thermodynamically more stable isomer being favored at equilibrium.

For this compound derivatives, the bulky geminal groups can play a role in stereochemical control by sterically shielding one face of the ring, thereby directing incoming reagents to the less hindered face. This steric influence can be a powerful tool in achieving high levels of diastereoselectivity in synthetic transformations.

Compound List

| Compound Name |

| This compound |

| 2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate |

| 1,3,2-Dioxathiane |

| Cyclopentane |

| Cyclohexane |

Interactive Data Table: Conformational Features of 1,3-Oxathiolane

The table below summarizes the key conformational aspects discussed in this article.

| Feature | Description | Relevance to this compound |

| Ring Conformations | The 1,3-oxathiolane ring primarily adopts non-planar envelope and half-chair conformations to minimize strain. youtube.com | The bulky diisopropyl groups will favor a specific, likely distorted, conformation to reduce steric hindrance. |

| Pseudorotation | A low-energy process that allows the interconversion of different puckered conformations of the five-membered ring. | The geminal diisopropyl groups are expected to increase the energy barrier for pseudorotation, making the ring more rigid. |

| Inversion Barrier | The energy required for the ring to flip from one conformation to another. | The steric bulk at C2 will likely increase the inversion barrier, locking the ring into a preferred conformation. |

| Stereoisomerism | The presence of substituents can create chiral centers, leading to diastereomers and enantiomers. researchgate.net | While the C2 is not chiral, substitution at other positions would lead to stereoisomers whose formation can be influenced by the diisopropyl groups. |

Computational and Theoretical Chemistry Studies of 2,2 Diisopropyl 1,3 Oxathiolane

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. aps.orglbl.gov DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying complex systems. aps.org In the context of 2,2-diisopropyl-1,3-oxathiolane, DFT can be employed to determine key properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and stability of the molecule. mdpi.com

DFT calculations can also elucidate the distribution of electron density within the molecule, identifying regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other chemical species. Furthermore, DFT can be used to calculate the total energy of different conformations of this compound, thereby predicting the most stable geometric arrangement of the atoms. These energetic calculations are fundamental to understanding the molecule's thermodynamic properties.

Table 1: Representative Data from DFT Calculations for Substituted Oxathiolanes

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Provides insight into the polarity of the molecule. |

Ab Initio Methods for Molecular Geometry and Vibrational Frequencies

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are known for their high accuracy in predicting molecular properties. For this compound, ab initio calculations can be used to obtain a precise molecular geometry, including bond lengths, bond angles, and dihedral angles.

In addition to molecular geometry, ab initio methods are employed to calculate the vibrational frequencies of the molecule. scirp.org The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the theoretical model and to assign specific vibrational modes to the corresponding atomic motions. This analysis provides a deeper understanding of the molecule's dynamic behavior. Highly correlated ab initio calculations have been successfully used to study the energetics and reaction mechanisms of related substituted ions in both gas phase and in solution. nist.gov

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (isopropyl) | 2970 | Asymmetric and symmetric stretching of C-H bonds. |

| C-O Stretch | 1050 | Stretching of the carbon-oxygen bond in the oxathiolane ring. |

| C-S Stretch | 720 | Stretching of the carbon-sulfur bond in the oxathiolane ring. |

| Ring Puckering | 250 | Low-frequency vibration corresponding to the puckering of the five-membered ring. |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscapes of flexible molecules like this compound. nih.govmanchester.ac.uk The presence of the two bulky isopropyl groups at the C2 position introduces significant steric hindrance, which influences the preferred conformations of the oxathiolane ring. The oxathiolane ring itself is not planar and can adopt various puckered conformations, such as envelope and twist forms. nih.gov

MD simulations can track the atomic motions of the molecule over time, providing a dynamic picture of its conformational flexibility. nih.govmdpi.com By analyzing the simulation trajectory, it is possible to identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. The analysis of these simulations often involves techniques like clustering analysis and principal component analysis to identify the most relevant protein conformations. nih.gov

Investigation of Reaction Pathways and Transition States through Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. numberanalytics.comarxiv.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. nih.gov The transition state is a high-energy structure that represents the energy barrier that must be overcome for the reaction to proceed.

Methods such as the nudged elastic band (NEB) and quadratic synchronous transit (QST) are used to locate transition state structures. numberanalytics.com Once the transition state is identified, its energy can be calculated to determine the activation energy of the reaction. This information is vital for predicting reaction rates and understanding the factors that control the reaction's outcome. For instance, computational studies can be used to investigate the hydrolysis of the oxathiolane ring or its behavior in various chemical environments.

Comparative Computational Studies with Analogous 1,3-Oxathiolane (B1218472) Derivatives

To better understand the unique properties of this compound, it is beneficial to perform comparative computational studies with analogous 1,3-oxathiolane derivatives. researchgate.netnih.gov By systematically varying the substituents at the C2 position, it is possible to investigate the influence of steric and electronic effects on the molecule's structure, stability, and reactivity.

For example, comparing the computational results for 2,2-dimethyl-1,3-oxathiolane (B15489241) with those for this compound can highlight the impact of increasing the size of the alkyl groups. Similarly, comparing with derivatives containing electron-withdrawing or electron-donating groups can shed light on how electronic effects modulate the properties of the oxathiolane ring. These comparative studies provide valuable structure-property relationships that can guide the design of new molecules with desired characteristics.

Applications of 2,2 Diisopropyl 1,3 Oxathiolane As a Synthetic Intermediate and Chiral Auxiliary

Role in the Synthesis of Complex Organic Molecules

The 1,3-oxathiolane (B1218472) moiety is a key intermediate in the synthesis of numerous complex organic molecules, most notably in the field of medicinal chemistry. nih.govbeilstein-journals.org It serves as a synthetic precursor to modified nucleoside analogues that are the cornerstone of many antiviral therapies. nih.gov

The construction of the 1,3-oxathiolane ring itself can be achieved through various synthetic strategies. A common approach involves the condensation of a carbonyl compound or its equivalent with a mercaptoalcohol. For instance, the reaction of an aldehyde with 2-mercaptoacetic acid can yield a 1,3-oxathiolane lactone, which can be further reduced to the desired substituted 1,3-oxathiolane. beilstein-journals.org

A significant application of 1,3-oxathiolane intermediates is in the synthesis of antiviral drugs like Lamivudine (B182088) and Emtricitabine, which are used in the treatment of HIV/AIDS and Hepatitis B. beilstein-journals.orgnih.gov In these syntheses, a chiral 1,3-oxathiolane derivative serves as a sugar mimic. This chiral building block is then coupled with a nucleobase in a key glycosylation step to form the final nucleoside analogue. nih.gov The stereochemistry of the 1,3-oxathiolane precursor is critical as it dictates the stereochemistry of the final drug molecule, which in turn is essential for its biological activity. beilstein-journals.org

The synthesis of these complex molecules often involves multiple steps, and the 1,3-oxathiolane intermediate provides a stable and reliable scaffold to build upon. The versatility of this intermediate allows for the introduction of various functional groups at different positions, enabling the synthesis of a diverse range of analogues for biological screening. nih.gov

Utilization in Asymmetric Synthesis

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry as different enantiomers can have vastly different biological activities. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. williams.edu The chiral auxiliary is then removed to afford the desired enantiomerically enriched product.

While specific examples detailing the use of 2,2-diisopropyl-1,3-oxathiolane as a chiral auxiliary in diastereoselective reactions are not readily found in the literature, the principles of how such a molecule would function can be understood from related systems. Chiral auxiliaries control the stereochemical outcome of a reaction by creating a chiral environment that favors the formation of one diastereomer over the other. williams.edu

For instance, chiral oxazolidinones, another class of five-membered heterocycles, are widely used as chiral auxiliaries in diastereoselective alkylation and aldol (B89426) reactions. williams.eduresearchgate.net The bulky substituents on the chiral auxiliary sterically hinder one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, leading to a high degree of diastereoselectivity. williams.edu It is conceivable that a chiral this compound could function in a similar manner, with the bulky isopropyl groups directing the approach of a nucleophile or electrophile.

The following table illustrates a general scheme for a diastereoselective alkylation using a chiral auxiliary, which could be conceptually applied to a chiral 1,3-oxathiolane system.

| Step | Description | General Reactants | General Product |

| 1. Attachment of Auxiliary | The chiral auxiliary is attached to the substrate. | Prochiral carboxylic acid derivative, Chiral auxiliary | Chiral auxiliary-substrate adduct |

| 2. Diastereoselective Reaction | The adduct undergoes a reaction (e.g., enolate alkylation). | Adduct, Base, Electrophile (e.g., alkyl halide) | Diastereomerically enriched product |

| 3. Cleavage of Auxiliary | The chiral auxiliary is removed to yield the enantiomerically enriched product. | Diastereomerically enriched product, Cleavage reagent | Enantiomerically enriched carboxylic acid, Recovered chiral auxiliary |

The primary role of 1,3-oxathiolane derivatives in the context of enantiomerically pure compounds is as chiral building blocks. nih.gov The synthesis of many pharmaceuticals requires the precise stereochemical control that these intermediates provide. beilstein-journals.org

In the synthesis of nucleoside analogues, the enantiomeric purity of the 1,3-oxathiolane precursor directly translates to the enantiomeric purity of the final active pharmaceutical ingredient. nih.gov Various methods are employed to obtain enantiomerically pure 1,3-oxathiolanes, including:

Resolution of Racemates: This can be achieved through classical chemical resolution, for example, by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Enzymatic resolution is another powerful technique where an enzyme selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the two. nih.gov

Asymmetric Synthesis: Starting from a chiral precursor from the "chiral pool" (naturally occurring chiral molecules) to synthesize the desired enantiomer of the 1,3-oxathiolane. nih.gov

The following table provides an example of reactants and conditions that could be used in the synthesis of a chiral 1,3-oxathiolane intermediate, based on general procedures found in the literature for similar compounds.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product |

| 2-Benzoyloxyacetaldehyde | (+)-Thiolactic acid | Boron trifluoride etherate | - | - | Diastereomeric mixture of oxathiolane acids |

| Anhydrous 4-nitrobenzyl glyoxylate | Mercaptoacetaldehyde diethyl acetal (B89532) | p-Toluenesulfonic acid | Toluene | Reflux | 5-Ethoxy-1,3-oxathiolane derivative |

Contribution to Sustainable Chemistry Principles in Organic Synthesis

The synthesis and application of 1,3-oxathiolane derivatives can align with several principles of sustainable or "green" chemistry. The drive for more environmentally benign chemical processes has led to innovations in the synthesis of these important intermediates. beilstein-journals.org

One key area of contribution is the use of biocatalysis. Enzymatic resolutions to obtain enantiomerically pure 1,3-oxathiolanes are a prime example of green chemistry in action. beilstein-journals.org These reactions are typically run in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. The high selectivity of enzymes often leads to cleaner reactions with fewer byproducts, improving atom economy and reducing waste. beilstein-journals.org

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2,2-Diisopropyl-1,3-oxathiolane, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via acid-catalyzed condensation of 2-mercaptoethanol with aldehydes (e.g., isobutyraldehyde for diisopropyl substitution). Key steps include:

- Use of p-toluenesulfonic acid as a catalyst to facilitate cyclization .

- Azeotropic dehydration with benzene to drive the reaction toward completion by removing water .

- Alternative reduction steps (e.g., NaBH₄) for intermediates, as seen in analogous oxathiolane syntheses .

- Critical Parameters :

- Catalyst loading (typically 1–5 mol%).

- Solvent choice (e.g., benzene for azeotropic removal, though toxicity concerns exist).

- Temperature control (reflux conditions).

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : To confirm the oxathiolane ring structure and diisopropyl substituents.

- IR Spectroscopy : Identification of C-S (670–710 cm⁻¹) and C-O (1050–1150 cm⁻¹) stretching vibrations.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (e.g., m/z 162.1 for C₈H₁₆OS) .

Q. How does the oxathiolane ring influence the compound’s stability under acidic or basic conditions?

- Methodology :

- Hydrolytic Stability Testing : Expose the compound to aqueous HCl (0.1–1 M) and NaOH (0.1–1 M) at 25–50°C. Monitor degradation via HPLC or GC-MS.

- Key Insight : The sulfur atom in the oxathiolane ring increases susceptibility to hydrolysis compared to dioxolane analogs .

Advanced Research Questions

Q. How can computational tools like CAMEO assist in predicting reaction pathways for synthesizing this compound?

- Methodology :

- CAMEO Modules : Simulate reactions under acidic (electrophilic) or basic (nucleophilic) conditions to predict intermediates and byproducts .

- Case Study : Optimize catalyst selection (e.g., Brønsted acids vs. Lewis acids) by comparing simulated vs. experimental yields.

- Application : Predict regioselectivity in cyclization steps and evaluate side reactions (e.g., ring-opening under basic conditions) .

Q. What green chemistry principles can be applied to improve the sustainability of this compound synthesis?

- Methodology :

- Solvent Substitution : Replace benzene with eutectic solvents (e.g., choline chloride-based mixtures) for safer azeotropic dehydration .

- Catalyst Recycling : Use immobilized acidic ionic liquids to reduce waste.

- Atom Economy : Design one-pot reactions to minimize purification steps .

Q. How can researchers resolve contradictory data on reaction yields reported in literature for oxathiolane derivatives?

- Methodology :

- Comparative Analysis : Replicate reported conditions (e.g., catalyst type, solvent, temperature) and quantify discrepancies.

- Advanced Analytics : Use LC-MS/MS to identify trace impurities or side products affecting yield calculations.

- Case Study : Discrepancies in NaBH₄ reduction efficiency for intermediates may arise from residual moisture; use molecular sieves to standardize conditions .

Q. What role do substituents (e.g., diisopropyl groups) play in modulating the reactivity of 1,3-oxathiolane derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.